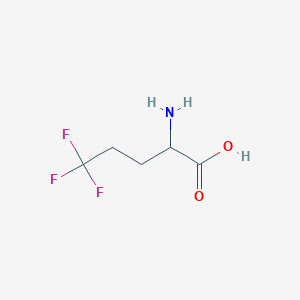

5,5,5-trifluoronorvaline

Descripción general

Descripción

5,5,5-trifluoronorvaline is a fluorinated amino acid derivative. It is structurally similar to norvaline, a naturally occurring amino acid found in bacterial proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the practical methods for preparing (S)-2-amino-5,5,5-trifluoropentanoic acid involves dynamic kinetic resolution of the corresponding racemate. This method allows for the operationally convenient synthesis of the compound on a 20 g scale . The process includes the use of specific ligands and catalysts to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production methods for 2-amino-5,5,5-trifluoropentanoic acid typically involve large-scale synthesis using similar dynamic kinetic resolution techniques. The scalability of this method ensures that the compound can be produced in sufficient quantities for research and pharmaceutical applications .

Análisis De Reacciones Químicas

Substitution Reactions

TFNV undergoes nucleophilic substitution at both the amino and carboxyl groups, enabling structural modifications for peptide synthesis and derivative formation.

Key Examples:

-

Enzymatic Resolution : Porcine kidney acylase I catalyzes stereoselective hydrolysis of N-acetyl-TFNV racemates, yielding enantiomerically pure (S)-TFNV (40% yield) and (R)-TFNV (83.4% yield) with optical rotations of [α]D²⁰ +7.2° and -6.8°, respectively .

-

Peptide Coupling : TFNV integrates into peptides via Fmoc solid-phase synthesis. For example, coupling Fmoc-Tyr-OPfp with TFNV-Gly-Phe-Met-NH-Resin produces Tyr-TFNV-Gly-Phe-Met-NH₂ with trifluoroacetic acid (TFA) deprotection .

Reagents & Conditions:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Enzymatic hydrolysis | Porcine kidney acylase I, pH 7, 25°C | Enantiomeric resolution | |

| Peptide deprotection | TFA, 16 hours | Resin cleavage and purification |

Dynamic Kinetic Resolution (DKR)

DKR enables large-scale synthesis of enantiopure TFNV derivatives, critical for industrial applications:

Procedure Highlights :

-

Substrate : Racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride (16.6 g, 80.1 mmol).

-

Catalyst : Nickel(II) chloride with chiral ligand (S)-4 (30.0 g) in methanol.

-

Conditions : 50°C for 2.5 hours, followed by acetic acid quenching.

-

Yield : 98.4% diastereomeric excess (de) for (S,S)-configured Ni(II) complex .

Comparison of Synthesis Methods:

| Method | Scale | Yield | Diastereoselectivity | Notes |

|---|---|---|---|---|

| Dynamic Kinetic Resolution | 20 g | 98.4% | 84% de | Scalable, ligand recyclable |

| Alkylation | 1 g | Moderate | Lower de | Requires stringent conditions |

Oxidation and Reduction

While direct oxidation/reduction studies are less documented, TFNV’s fluorinated side chain influences reactivity:

-

Indirect Evidence : Fluorination enhances metabolic stability, suggesting resistance to enzymatic oxidation .

-

Synthetic Intermediates : TFNV derivatives like BMS-708163 (a γ-secretase inhibitor) rely on redox-stable fluorinated motifs .

Role in Peptide Design

TFNV’s trifluoromethyl group enhances peptide stability and bioactivity:

-

Case Study : Incorporation into Tyr-(L)-TFNV-Gly-Phe-Met-NH₂ improves protease resistance compared to non-fluorinated analogs .

-

Structural Impact : Fluorine’s electronegativity alters peptide conformation, enhancing receptor binding in γ-secretase inhibitors .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Fluorinated Amino Acids in Drug Design

Fluorinated compounds are known to enhance the metabolic stability and bioactivity of pharmaceuticals. The introduction of fluorine atoms into drug candidates often leads to improved pharmacokinetic profiles. 5,5,5-Trifluoronorvaline serves as a fluorinated analogue of naturally occurring amino acids, making it valuable in the design of bioactive compounds .

Case Study: Avagacestat

A notable application of this compound is its role in the development of avagacestat, a γ-secretase inhibitor used in Alzheimer’s disease treatment. The incorporation of this compound into the drug's design has been crucial for achieving desired biological activity while minimizing side effects .

Protein Research

Mimicking Peptide-Receptor Interactions

The unique properties of this compound allow it to effectively mimic peptide-receptor interactions. This capability is particularly useful in studying protein structures and functions. By substituting traditional amino acids with trifluorinated variants, researchers can investigate how these modifications affect protein folding and stability .

Dynamic Kinetic Resolution (DKR)

Recent advancements in synthetic methodologies have highlighted the use of dynamic kinetic resolution for producing (S)-2-amino-5,5,5-trifluoropentanoic acid. This method allows for efficient large-scale synthesis while maintaining high yields and selectivity . The ability to produce this compound reliably enhances its availability for various experimental applications in protein studies.

Chemical Synthesis

Synthesis Methods

The synthesis of this compound has been optimized through various methods including DKR and alkylation procedures. These methods facilitate the production of this compound on a larger scale without requiring complex purification processes .

| Synthesis Method | Yield | Scale | Notes |

|---|---|---|---|

| Dynamic Kinetic Resolution | High | ~20 g | Efficient and practical for large-scale synthesis |

| Alkylation | Moderate | ~1 g | Requires additional purification steps |

Material Science

Potential Applications in Materials

Beyond pharmaceuticals and biochemistry, this compound may find applications in material science. Its unique fluorinated structure could be explored for developing new materials with enhanced properties such as chemical resistance or thermal stability.

Mecanismo De Acción

The mechanism of action of 2-amino-5,5,5-trifluoropentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule enhance its binding affinity to target proteins, leading to increased activity and stability. The compound mimics the structure of natural amino acids, allowing it to interact with peptide receptors and enzymes, thereby exerting its effects .

Comparación Con Compuestos Similares

Similar Compounds

Norvaline: A naturally occurring amino acid with a similar structure but lacking fluorine atoms.

Fluorinated Amino Acids: Other fluorinated amino acids with varying chain lengths and functional groups.

Uniqueness

5,5,5-trifluoronorvaline is unique due to its specific fluorination pattern, which imparts enhanced metabolic stability and activity compared to non-fluorinated analogs. This makes it a valuable compound in drug development and peptide research .

Actividad Biológica

5,5,5-Trifluoronorvaline (TFNV) is a fluorinated amino acid that has garnered attention due to its unique structural properties and potential biological activities. This article examines the biological activity of TFNV, highlighting its synthesis, enzymatic interactions, and applications in drug development.

Chemical Structure and Synthesis

This compound is structurally related to the naturally occurring amino acid norvaline. The introduction of three fluorine atoms at the 5-position significantly alters its physicochemical properties, enhancing lipophilicity and modifying interaction profiles with biological macromolecules. TFNV can be synthesized through various methods, including dynamic kinetic resolution and amidocarbonylation techniques.

Synthesis Methods

- Dynamic Kinetic Resolution : This method allows for the efficient production of TFNV with high enantioselectivity. A study demonstrated that the synthesis could be scaled up to approximately 20 grams with excellent yields and diastereoselectivity .

- Amidocarbonylation : TFNV is also synthesized via co-catalyzed amidocarbonylation processes, which have been explored for their efficiency in producing fluorinated amino acids .

Enzymatic Interactions

TFNV exhibits significant interactions with various enzymes, impacting metabolic pathways. A notable application includes its role as an intermediate in the synthesis of γ-secretase inhibitors, which are crucial in Alzheimer's disease treatment. The production process using engineered enzymes achieved over 98% enantiomeric excess (ee) and high yields (89%) at a preparative scale .

Antiviral and Antibacterial Properties

Research indicates that fluorinated amino acids like TFNV can exhibit antiviral and antibacterial activities. The incorporation of fluorine into amino acid structures often leads to increased potency against specific pathogens due to enhanced interactions with enzyme active sites .

Case Studies

- γ-Secretase Inhibitors : TFNV has been utilized in the development of BMS-708163, a γ-secretase inhibitor. The synthesis involved a multi-step enzymatic process yielding high purity and selectivity .

- Fluorinated Peptides : Studies have shown that peptides containing TFNV demonstrate altered biological activities compared to their non-fluorinated counterparts. These peptides have been explored for their potential therapeutic applications due to their enhanced stability and bioactivity .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

2-amino-5,5,5-trifluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZZIDWVKLDWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950040 | |

| Record name | 5,5,5-Trifluoronorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-80-2, 27322-15-2 | |

| Record name | 2365-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5,5-Trifluoronorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5-Trifluoro-DL-norvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.